molecular formula C28H28N4O3 B2988432 N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251558-46-9

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2988432
CAS No.: 1251558-46-9
M. Wt: 468.557
InChI Key: YWYHCCXCDUTBDG-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an imidazole ring, a carboxamide group, an acetamido group, and a methoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the imidazole ring might participate in reactions with acids and bases, the carboxamide group could be involved in hydrolysis reactions, and the phenyl ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Oxidative Cyclization in Chemical Synthesis

Synthesis of Benzocarbazoloquinones via Oxidative Cyclization outlines a method involving oxidative cyclization to create complex molecules. This process, demonstrated by Rajeswaran and Srinivasan (1994), could be relevant for synthesizing or modifying compounds similar to N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, highlighting the importance of such reactions in medicinal chemistry and material science (Rajeswaran & Srinivasan, 1994).

Novel Antipsychotic Agents

In 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols: A Series of Novel Potential Antipsychotic Agents , Wise et al. (1987) discuss the design, synthesis, and pharmacological evaluation of a series of compounds with potential antipsychotic activity. This research emphasizes the exploration of novel chemical structures for therapeutic purposes, a concept that could apply to the development of new drugs using this compound as a lead compound or structural framework (Wise et al., 1987).

Computational Chemistry and Molecular Docking

Conformational Analysis and Quantum Descriptors of Two New Imidazole Derivatives by Experimental, DFT, AIM, Molecular Docking Studies, and Adsorption Activity on Graphene by Kumar et al. (2020) explores the use of computational tools to study the properties of imidazole derivatives. These techniques can be applied to this compound to predict its behavior, interaction with biological targets, and potential applications in drug design and material science (Kumar et al., 2020).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being studied as a potential drug, future research might focus on improving its efficacy, reducing its side effects, or understanding its mechanism of action .

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHCCXCDUTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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